Einecs 303-924-5 refers to a chemical compound registered under the European Union's Existing Chemicals Regulation. This compound is primarily identified as Vanillin, which is widely recognized for its flavoring properties and is also utilized in various scientific applications. The European Chemicals Agency (ECHA) provides comprehensive data regarding its classification, properties, and regulatory status.
Vanillin is derived from the vanilla bean, specifically from the pods of the Vanilla planifolia plant. It can also be synthetically produced from guaiacol or lignin, making it accessible for various industrial uses. The compound's registration dossier can be accessed through ECHA, which includes detailed information about its safety and environmental impact .
Vanillin is classified as a flavoring agent and is included in the list of substances that are subject to specific regulations under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. Its classification involves assessing its potential hazards, including irritation to skin and eyes, and potential environmental effects.
The synthesis of Vanillin can be achieved through several methods:
The chemical synthesis typically employs processes such as:
These methods allow for the production of Vanillin on an industrial scale while ensuring cost-effectiveness and efficiency.
Vanillin has a molecular formula of and a molecular weight of 152.15 g/mol. The structure consists of a phenolic aldehyde with a methoxy group attached to the benzene ring.
This structure contributes to its aromatic properties and reactivity in various chemical reactions.
Vanillin participates in several chemical reactions, including:
For instance, in a typical condensation reaction:
where R and R' represent different alkyl groups or hydrogen atoms.
The mechanism by which Vanillin exerts its flavoring properties involves interaction with taste receptors on the tongue, primarily through the activation of sweet and umami receptors. Additionally, its aromatic compounds contribute to its scent profile, enhancing sensory experiences in food products.
Studies show that Vanillin activates specific G-protein coupled receptors (GPCRs), leading to a cascade of signaling events that ultimately result in taste perception.
These properties are essential for its applications in food chemistry and other industries.
Vanillin is extensively used not only as a flavoring agent but also in:
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